3-Bromo-2-cyclohexen-1-ol
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Overview
Description
3-Bromo-2-cyclohexen-1-ol: is an organic compound with the molecular formula C6H9BrO and a molecular weight of 177.042 g/mol It is a brominated cyclohexene derivative, characterized by the presence of a bromine atom and a hydroxyl group on the cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromo-2-cyclohexen-1-ol can be synthesized through several methods. One common approach involves the bromination of 2-cyclohexen-1-ol. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of bromination and purification apply. Industrial-scale production would likely involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-cyclohexen-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the oxidizing agent used.
Reduction Reactions: The compound can be reduced to remove the bromine atom, resulting in the formation of cyclohexen-1-ol.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C).
Major Products:
Substitution: Formation of 2-cyclohexen-1-ol derivatives.
Oxidation: Formation of 2-cyclohexen-1-one or 2-cyclohexen-1-al.
Reduction: Formation of cyclohexen-1-ol.
Scientific Research Applications
3-Bromo-2-cyclohexen-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-2-cyclohexen-1-ol involves its reactivity with various molecular targets. The bromine atom and hydroxyl group on the cyclohexene ring make it a versatile compound for chemical modifications. It can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
- 2-Bromo-2-cyclohexen-1-ol
- 3-Bromo-2-methyl-2-propen-1-ol
- 3-Bromo-2-propen-1-ol
- 1-Methyl-3-cyclohexen-1-ol
- 4-Benzyl-1-methyl-2-cyclohexen-1-ol
Comparison: 3-Bromo-2-cyclohexen-1-ol is unique due to the specific positioning of the bromine atom and hydroxyl group on the cyclohexene ring. This configuration imparts distinct reactivity and properties compared to its analogs. For example, 2-Bromo-2-cyclohexen-1-ol has the bromine atom on a different carbon, leading to variations in its chemical behavior and applications .
Properties
IUPAC Name |
3-bromocyclohex-2-en-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO/c7-5-2-1-3-6(8)4-5/h4,6,8H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHMYRCTYQIWSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C=C(C1)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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